N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-2-6-19-17(22)18(23)20-12-16-21(7-3-8-28-16)29(24,25)13-4-5-14-15(11-13)27-10-9-26-14/h4-5,11,16H,2-3,6-10,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQRMPAUVHOOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . This intermediate is then further reacted with alkyl/aralkyl halides in DMF and lithium hydride as a base to afford the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor due to its unique structure.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and oxazinan groups. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS: 2306268-61-9)
This analog (C23H25N3O3, MW: 391.46 g/mol) shares the benzodioxine core with the target compound but differs in substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Insights:
Sulfonyl vs.
Oxazinan vs. Pyridine Rings : The 1,3-oxazinan ring introduces conformational rigidity and nitrogen-based hydrogen bonding, contrasting with the planar pyridine ring in the analog. This could influence pharmacokinetic properties like metabolic stability .
Amide vs. Dimethylamino Substituents: The propylethanediamide group offers dual amide linkages, enabling stronger hydrogen bonding compared to the dimethylamino group, which primarily contributes to basicity and lipophilicity .
Methodological Considerations
Crystallographic data for such compounds may rely on software like SHELX (e.g., SHELXL for refinement), as noted in historical structural analyses .
Q & A
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
Methodological Answer:
- Temperature Control: Maintain reactions between 25–80°C to balance reactivity and side-product formation. Microwave-assisted synthesis (80–120°C, 10–30 min) improves efficiency and reduces byproducts .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving the benzodioxine-sulfonyl group. Solubility studies are critical to avoid precipitation during intermediate steps .
- Catalysis: Use bases like triethylamine (TEA) or NaOH (1.5–2.0 equivalents) to deprotonate amines and accelerate sulfonamide bond formation .
- Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 3:7) and confirm completion with LC-MS .
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | 75–85% |
| Solvent | DMF | Maximizes solubility |
| Base | TEA (2.0 eq) | Reduces side reactions |
Q. What purification strategies are effective for isolating intermediates and final products?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) for intermediates with high polarity. For the final product, dichloromethane/hexane (1:2) yields crystals with ≥95% purity .
- Column Chromatography: Employ silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) for sulfonamide-containing intermediates. Monitor fractions via UV at 254 nm .
- Precipitation: Acidify reaction mixtures (pH 4–5) to precipitate sulfonic acid derivatives, followed by filtration and washing with cold methanol .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) of the benzodioxine-sulfonyl moiety, which correlate with enzyme inhibition .
- Molecular Dynamics (MD): Simulate binding interactions with target receptors (e.g., GPCRs) to identify modifications in the oxazinan-propylethanediamide chain that enhance affinity .
- SAR Studies: Combine computational predictions with in vitro assays (IC50 measurements) to validate structural modifications. For example, replacing the propyl group with cyclopropyl improves metabolic stability .
Q. Table 2: Key Structural Features and Bioactivity
| Functional Group | Modification | Observed Effect (IC50) |
|---|---|---|
| Oxazinan methyl | Cyclopropyl substitution | IC50 ↓ 30% (Kinase X) |
| Benzodioxine-sulfonyl | Fluorination at C-6 | Solubility ↑ 2x |
Q. How should contradictory biological data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer conditions (pH 7.4, 0.1% DMSO) and cell lines (e.g., HEK293 vs. CHO) to minimize variability .
- Metabolite Screening: Use LC-HRMS to identify degradation products in biological matrices that may interfere with activity measurements .
- Statistical Validation: Apply ANOVA to compare replicates (n ≥ 6) and identify outliers. For example, a 20% variation in IC50 values may arise from differences in ATP concentration in kinase assays .
Q. What advanced analytical techniques are required to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR for characteristic peaks: benzodioxine protons (δ 6.8–7.2 ppm), oxazinan methylene (δ 3.5–4.0 ppm), and propylethanediamide carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error. For example, CHNOS requires m/z 474.1652 .
- X-ray Crystallography: Resolve stereochemistry of the oxazinan ring (chair vs. boat conformation) to correlate with thermodynamic stability .
Q. How can green chemistry principles be integrated into the synthesis protocol?
Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact without compromising yield .
- Catalyst Recycling: Immobilize TEA on mesoporous silica to reuse the base catalyst for ≥5 cycles .
- Waste Minimization: Implement flow chemistry for continuous processing, reducing solvent waste by 40% compared to batch methods .
Q. What strategies mitigate instability of the sulfonamide group under physiological conditions?
Methodological Answer:
- pH Buffering: Formulate the compound in citrate buffer (pH 6.0–6.5) to prevent hydrolysis of the sulfonamide bond .
- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, which cleaves enzymatically in target tissues .
- Lyophilization: Stabilize the compound as a lyophilized powder (≤5% moisture) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
